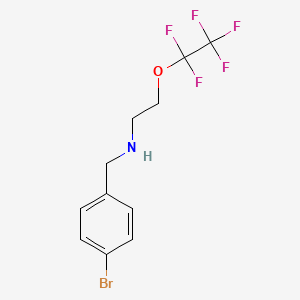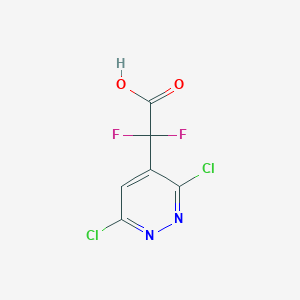
N-(2-methoxyphenyl)-N'-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N’-phenylguanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group bonded to a 2-methoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize N-(2-methoxyphenyl)-N’-phenylguanidine involves the reaction of 2-methoxyaniline with phenyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the guanidine structure.
2-methoxyaniline+phenyl isocyanate→N-(2-methoxyphenyl)-N’-phenylguanidine
-
Alternative Synthesis: : Another method involves the use of 2-methoxyphenyl isothiocyanate and aniline. This reaction proceeds through the formation of a thiourea intermediate, which is subsequently converted to the guanidine compound by treatment with a base such as sodium methoxide.
2-methoxyphenyl isothiocyanate+aniline→thiourea intermediate→N-(2-methoxyphenyl)-N’-phenylguanidine
Industrial Production Methods
Industrial production of N-(2-methoxyphenyl)-N’-phenylguanidine typically involves large-scale synthesis using the direct synthesis method. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(2-methoxyphenyl)-N’-phenylguanidine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically targets the guanidine group, converting it to an amine.
-
Substitution: : The compound can participate in substitution reactions, particularly at the methoxy group. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives such as N-(2-hydroxyphenyl)-N’-phenylguanidine.
Reduction: Reduced derivatives such as N-(2-methoxyphenyl)-N’-phenylamine.
Substitution: Substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-N’-phenylguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, N-(2-methoxyphenyl)-N’-phenylguanidine is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-phenylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenylguanidine: Lacks the methoxy group, making it less versatile in terms of chemical modifications.
N-(2-hydroxyphenyl)-N’-phenylguanidine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
N-(2-methylphenyl)-N’-phenylguanidine: Contains a methyl group instead of a methoxy group, affecting its physical and chemical properties.
Uniqueness
N-(2-methoxyphenyl)-N’-phenylguanidine is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it a more versatile compound for various applications compared to its analogs.
Properties
CAS No. |
1211502-78-1 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-phenylguanidine |
InChI |
InChI=1S/C14H15N3O/c1-18-13-10-6-5-9-12(13)17-14(15)16-11-7-3-2-4-8-11/h2-10H,1H3,(H3,15,16,17) |
InChI Key |
PTWWQSBPAJHBHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate](/img/structure/B12109086.png)




![Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B12109133.png)


![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)

